molecular formula C14H16N2 B146408 2,2'-Ethylenedianiline CAS No. 34124-14-6

2,2'-Ethylenedianiline

Cat. No.: B146408
CAS No.: 34124-14-6
M. Wt: 212.29 g/mol
InChI Key: ZYHQGITXIJDDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a pale yellow to beige solid with a melting point of 72-77°C and a boiling point of approximately 342.14°C . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

Mechanism of Action

Target of Action

2,2’-Ethylenedianiline is primarily used as a precursor of metal complexes . .

Mode of Action

As a precursor of metal complexes, it may interact with its targets through the formation of these complexes .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability.

Result of Action

It’s known that the compound can be used to synthesize Oxcarbazepine, a second-generation anticonvulsant drug . This suggests that the compound may have indirect effects on cellular function through its role in the synthesis of other bioactive compounds.

Action Environment

The action, efficacy, and stability of 2,2’-Ethylenedianiline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Ethylenedianiline can be synthesized through the reaction of benzylamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

2C6H5CH2NH2+ClCH2CH2ClC6H5CH2NHCH2CH2NHCH2C6H52 \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NHCH}_2\text{C}_6\text{H}_52C6​H5​CH2​NH2​+ClCH2​CH2​Cl→C6​H5​CH2​NHCH2​CH2​NHCH2​C6​H5​

Properties

IUPAC Name

2-[2-(2-aminophenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHQGITXIJDDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187714
Record name 2,2'-Ethylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34124-14-6
Record name 2,2′-Ethylenedianiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34124-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Ethylenedianiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34124-14-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Ethylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-ethylenedianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Ethylenedianiline
Reactant of Route 2
Reactant of Route 2
2,2'-Ethylenedianiline
Reactant of Route 3
Reactant of Route 3
2,2'-Ethylenedianiline
Reactant of Route 4
2,2'-Ethylenedianiline
Reactant of Route 5
2,2'-Ethylenedianiline
Reactant of Route 6
Reactant of Route 6
2,2'-Ethylenedianiline
Customer
Q & A

Q1: What are the structural characteristics of 2,2'-Ethylenedianiline and how is it used in the synthesis of macrocyclic compounds?

A1: this compound (molecular formula C14H16N2) is a diamine featuring two aniline groups bridged by an ethylene linker. This structure enables it to act as a building block for macrocycles. [] Specifically, it reacts with 2,6-dicarboxy-4-R-phenols to form [2 + 2] Schiff-base macrocycles. These macrocycles, characterized by X-ray crystallography, exhibit interesting conformational properties and serve as ligands in organoaluminium complexes. []

Q2: How does the conformational flexibility of this compound-derived Schiff bases impact their properties and applications?

A2: Schiff bases derived from this compound can adopt different conformations, notably endo and exo forms, as observed in N,N′-bis(3,5-dichlorosalicylidene)-2,2′-ethylenedianiline. [] These isomers exhibit distinct colors and packing modes in their crystal structures. DFT calculations reveal that the energy difference between their HOMO-LUMO transitions is minimal, yet this subtle difference leads to distinct photoluminescence properties. [] This highlights how conformational isomerism influences the optical behavior of these compounds.

Q3: Can this compound or its derivatives act as catalysts in polymerization reactions?

A3: Yes, both this compound and its derivatives exhibit catalytic activity in ring-opening polymerization (ROP). For example, organoaluminium complexes incorporating this compound-derived Schiff bases effectively catalyze the ROP of ε-caprolactone and rac-lactide. [] Interestingly, even the parent dianiline itself can catalyze the ROP of δ-valerolactone, though not ε-caprolactone. [] This suggests that while the dianiline possesses intrinsic catalytic activity, its incorporation into metal complexes can modulate its activity and substrate specificity.

Q4: What computational methods are used to study this compound and its derivatives?

A4: Density Functional Theory (DFT) calculations are invaluable for investigating the conformational behavior of this compound and its derivatives. Studies utilizing methods like B3LYP, PBE1PBE, M06-2X, and M11L with a 6-311G(d,p) basis set have been employed to analyze conformational isomerism and energy barriers between different conformers. [, ] These calculations provide insights into the electronic structure, stability, and reactivity of these compounds, complementing experimental characterization techniques.

Q5: Are there any industrial applications of this compound?

A5: Yes, this compound is a key precursor in the industrial production of iminodibenzyl. [] A patented method details a catalytic deamination process using a fixed bed reactor with thin bed layers to enhance reaction efficiency and minimize energy consumption. [] This highlights the importance of optimized synthetic routes for economically viable industrial-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.